Aluminium dihydrogen phosphate

説明

特性

CAS番号 |

13530-50-2 |

|---|---|

分子式 |

AlH3O4P |

分子量 |

124.977 g/mol |

IUPAC名 |

aluminum;dihydrogen phosphate |

InChI |

InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChIキー |

VGCXJFJOOIQMHR-UHFFFAOYSA-N |

SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].[Al+3] |

正規SMILES |

OP(=O)(O)O.[Al] |

他のCAS番号 |

13530-50-2 |

物理的記述 |

DryPowder; Liquid; WetSolid |

ピクトグラム |

Corrosive |

製品の起源 |

United States |

Foundational & Exploratory

What are the fundamental properties of Aluminium dihydrogen phosphate?

An In-depth Technical Guide to the Fundamental Properties of Aluminum Dihydrogen Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of aluminum dihydrogen phosphate, Al(H₂PO₄)₃. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this inorganic compound.

Core Properties of Aluminum Dihydrogen Phosphate

Aluminum dihydrogen phosphate is an inorganic compound that exists as a white, crystalline solid.[1] It is known for its applications as a binder and refractory material due to its thermal stability.[2][3]

Chemical and Physical Properties

Aluminum dihydrogen phosphate is characterized by the chemical formula Al(H₂PO₄)₃.[4] It is soluble in water and ethanol (B145695) but insoluble in acetone.[5][6] The compound is typically available as a white powder or a colorless, viscous liquid in aqueous solutions.[2][5]

Table 1: Quantitative Properties of Aluminum Dihydrogen Phosphate

| Property | Value | References |

| Chemical Formula | Al(H₂PO₄)₃ | [1][2][4] |

| Molar Mass | 317.94 g/mol | [4][5] |

| CAS Number | 13530-50-2 | [1][2][4] |

| Appearance | White solid or colorless liquid (in solution) | [1][5] |

| Density | 2.37 g/cm³ (solid) | [1] |

| Solubility | Soluble in water and ethanol; Insoluble in acetone | [5][6] |

| Thermal Decomposition | Decomposes upon heating to form aluminum polyphosphates | [1] |

Crystal Structure

X-ray crystallography studies have revealed that aluminum dihydrogen phosphate has a structure consisting of a coordination polymer.[1] This structure features octahedral Aluminum (Al³⁺) centers that are bridged by tetrahedral dihydrogen phosphate (H₂PO₄⁻) ligands.[1] The dihydrogen phosphate ligands are bound to the aluminum ions as monodentate ligands.[1]

Thermal Behavior

Upon heating, aluminum dihydrogen phosphate undergoes a series of transformations, converting sequentially into various aluminum polyphosphate salts. These include aluminum triphosphate (AlH₂P₃O₁₀·2H₂O), aluminum hexametaphosphate (Al₂P₆O₁₈), and aluminum tetrametaphosphate (Al₄(P₄O₁₂)₃).[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of aluminum dihydrogen phosphate are crucial for reproducible research. The following sections outline key experimental protocols.

Synthesis of Aluminum Dihydrogen Phosphate

A common method for the synthesis of aluminum dihydrogen phosphate involves the reaction of an aluminum source with phosphoric acid.

Materials:

-

Aluminum hydroxide (B78521) (Al(OH)₃)

-

Orthophosphoric acid (H₃PO₄, 85%)

-

Distilled water

Procedure:

-

A calculated amount of aluminum hydroxide is slowly added to a stirred solution of orthophosphoric acid in a reaction vessel.

-

The molar ratio of H₃PO₄ to Al(OH)₃ is typically maintained at 3:1.

-

The mixture is heated to a temperature between 80°C and 100°C with continuous stirring.

-

The reaction is allowed to proceed for several hours until a clear, viscous solution is formed.

-

The resulting solution can be used directly or dried to obtain a solid powder.

Characterization Techniques

Objective: To determine the crystalline structure and phase purity of the synthesized aluminum dihydrogen phosphate.

Methodology:

-

Sample Preparation: A small amount of the powdered aluminum dihydrogen phosphate is finely ground using an agate mortar and pestle to ensure a homogenous particle size. The powder is then mounted onto a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.

-

Data Acquisition: The XRD pattern is typically recorded over a 2θ range of 10° to 80° with a step size of 0.02° and a scan speed of 2°/minute.

-

Data Analysis: The resulting diffraction pattern is compared with standard reference patterns from the International Centre for Diffraction Data (ICDD) database to confirm the phase identity.

Objective: To investigate the thermal stability and decomposition pathway of aluminum dihydrogen phosphate.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of aluminum dihydrogen phosphate is placed in an alumina (B75360) or platinum crucible.

-

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is used.

-

Data Acquisition: The sample is heated from room temperature to approximately 1000°C at a constant heating rate of 10°C/min under a controlled atmosphere, typically nitrogen or air, with a purge rate of 50 mL/min.

-

Data Analysis: The thermogravimetric (TG) curve shows the mass loss as a function of temperature, while the differential scanning calorimetry (DSC) curve indicates endothermic or exothermic transitions. The derivative of the TG curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Objective: To identify the functional groups present in aluminum dihydrogen phosphate.

Methodology:

-

Sample Preparation: A small amount of the powdered sample is mixed with dry potassium bromide (KBr) in a 1:100 ratio and pressed into a thin, transparent pellet.

-

Instrumentation: An FTIR spectrometer is used for analysis.

-

Data Acquisition: The FTIR spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Data Analysis: The characteristic absorption bands corresponding to P-O, O-H, and Al-O vibrations are identified and assigned to their respective functional groups.

Visualizations

The following diagrams illustrate key relationships and workflows related to aluminum dihydrogen phosphate.

References

- 1. benchchem.com [benchchem.com]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. researchgate.net [researchgate.net]

- 4. CN103274617A - Aluminum dihydrogen phosphate nano/micro-binder and preparation method thereof - Google Patents [patents.google.com]

- 5. CN105645369A - Preparation method of Al(H2PO4)3 crystal powder - Google Patents [patents.google.com]

- 6. mcgill.ca [mcgill.ca]

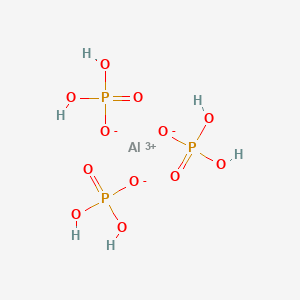

Aluminium dihydrogen phosphate chemical formula and structure

An In-depth Technical Guide to Aluminum Dihydrogen Phosphate (B84403): Chemical Formula and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, structure, and properties of aluminum dihydrogen phosphate. The information is presented to support research, development, and application of this inorganic compound.

Chemical Identity

Aluminum dihydrogen phosphate is an inorganic compound with the definitive chemical formula Al(H₂PO₄)₃ .[1][2][3] It is also known by several alternative names in scientific literature and commercial applications.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Formula | Al(H₂PO₄)₃ |

| IUPAC Name | Aluminum tris(dihydrogen phosphate) |

| Alternative Names | Monoaluminum phosphate, Aluminum Monophosphate, Phosphoric acid, aluminum salt (3:1) |

| CAS Number | 13530-50-2 |

Chemical Structure

The structure of aluminum dihydrogen phosphate has been elucidated through X-ray crystallography. It exists as a coordination polymer.[1] The fundamental repeating unit consists of a central aluminum cation (Al³⁺) octahedrally coordinated to oxygen atoms from six different dihydrogen phosphate (H₂PO₄⁻) anions. Each dihydrogen phosphate anion, in turn, is a tetrahedral group, which bridges the aluminum centers, creating a three-dimensional network.[1]

Recent studies on the C-type polymorph of aluminum dihydrogen phosphate have provided detailed crystallographic data, confirming its complex and ordered structure.[2]

Table 2: Crystallographic Data for C-type Al(H₂PO₄)₃

| Parameter | Value |

| Crystal System | Hexagonal[3] |

| Space Group | R3c |

| Coordination Geometry | - Aluminum (Al³⁺): Octahedral- Phosphorus (P⁵⁺): Tetrahedral |

| Bonding | - The Al³⁺ centers are bridged by monodentate dihydrogen phosphate ligands.[1] |

Note: Detailed bond lengths and angles are typically found in the supplementary crystallographic information files (CIF) of peer-reviewed publications such as Adediwura et al., Dalton Transactions, 2025.[2]

Experimental Protocols

Synthesis of Aluminum Dihydrogen Phosphate

A common laboratory-scale synthesis of aluminum dihydrogen phosphate involves the reaction of aluminum hydroxide (B78521) with phosphoric acid. This method allows for the controlled production of the compound.

Materials:

-

Aluminum hydroxide [Al(OH)₃]

-

Phosphoric acid (H₃PO₄, 85% aqueous solution)

-

Deionized water

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

Determine the desired molar ratio of phosphorus to aluminum (P/Al), which is stoichiometrically 3:1 for the formation of Al(H₂PO₄)₃.

-

Add a calculated amount of 85% phosphoric acid to the reaction vessel and, if necessary, dilute with deionized water.

-

While stirring, gradually add the stoichiometric amount of aluminum hydroxide to the phosphoric acid solution.

-

Heat the mixture to a temperature between 85-100°C and maintain the reaction for 1-2 hours with continuous stirring.

-

After the reaction is complete, the resulting solution can be cooled. If a solid product is desired, it can be obtained by evaporation of the water.

-

The solid product is then filtered, washed with deionized water to remove any unreacted starting materials, and dried in an oven at a temperature around 110°C until a constant weight is achieved.

Thermal Decomposition Pathway

Upon heating, aluminum dihydrogen phosphate undergoes a series of transformations, leading to the formation of various condensed aluminum phosphates. This thermal decomposition has been studied using techniques such as X-ray diffraction (XRD) and thermal analysis.[2]

The decomposition proceeds through the following key stages:

-

Initial heating of Al(H₂PO₄)₃ leads to the formation of an amorphous intermediate phase.

-

Further heating results in the crystallization of monoclinic aluminum hexametaphosphate (Al₂(P₆O₁₈)).

-

At even higher temperatures, this transforms into the cubic aluminum tetrametaphosphate (Al₄(P₄O₁₂)₃) and a small amount of aluminum phosphate (AlPO₄).[2]

This transformation can be visualized as a logical progression of chemical changes driven by increasing temperature.

Caption: Thermal decomposition pathway of aluminum dihydrogen phosphate.

References

- 1. Aluminium dihydrogenphosphate - Wikipedia [en.wikipedia.org]

- 2. Stability, structure, dynamics and thermal properties of C-type aluminium tris-dihydrogen phosphate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Shijiazhuang Xinsheng Chemical Co., Ltd_aluminum dihydrogen phosphate [sjzxschem.com]

Synthesis methods for high purity Aluminium dihydrogen phosphate

An In-depth Technical Guide to the Synthesis of High-Purity Aluminum Dihydrogen Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for producing high-purity aluminum dihydrogen phosphate [Al(H₂PO₄)₃]. It includes detailed experimental protocols, comparative data on reaction parameters and product purity, and visualizations of the synthesis workflows. This document is intended to serve as a practical resource for researchers and professionals engaged in materials science, ceramics, and potentially as a reference in pharmaceutical sciences where phosphate-based materials are of interest.

Introduction

Aluminum dihydrogen phosphate is an inorganic compound valued for its versatile properties, including high thermal stability and strong binding capabilities. These characteristics make it a critical component in the manufacturing of refractory materials, specialty glasses, and ceramics. In more specialized applications, high-purity grades of this compound are essential to ensure predictable performance and avoid contamination. This guide details the most common and effective methods for synthesizing Al(H₂PO₄)₃ with a focus on achieving high purity.

Core Synthesis Methodologies

The synthesis of high-purity aluminum dihydrogen phosphate can be broadly categorized based on the aluminum source employed. The most prevalent methods utilize aluminum hydroxide (B78521), aluminum oxide, or an aluminum salt such as aluminum nitrate (B79036). Each of these pathways offers distinct advantages and challenges in terms of reaction kinetics, cost, and the purity of the final product.

The Aluminum Hydroxide Route

The reaction between aluminum hydroxide [Al(OH)₃] and phosphoric acid (H₃PO₄) is a widely used method for producing aluminum dihydrogen phosphate. This acid-base neutralization reaction is straightforward and can be controlled to yield a high-purity product.[1]

Reaction Pathway:

Al(OH)₃ + 3H₃PO₄ → Al(H₂PO₄)₃ + 3H₂O

Experimental Protocol:

-

Reactant Preparation: A specific weight of aluminum hydroxide is prepared. The phosphoric acid (typically 74-85% concentration) is measured to achieve a molar ratio of Al(OH)₃ to H₃PO₄ of 1:3.[2]

-

Reaction: The aluminum hydroxide is gradually added to the heated phosphoric acid (100-200°C, preferably 150-170°C) in a suitable reactor, such as a heated kneader.[2] The addition rate is controlled to maintain a moist, crumbly consistency.[2]

-

Kneading and Drying: The mixture is continuously kneaded at the elevated temperature until a dry powder is formed.[2]

-

Purification: The resulting powder is washed with deionized water and/or absolute ethanol (B145695) to remove any unreacted phosphoric acid and other soluble impurities.[3]

-

Final Drying: The purified product is dried in an oven at a controlled temperature (e.g., 60-80°C) to obtain the final high-purity Al(H₂PO₄)₃ powder.[3]

The Aluminum Oxide Route

Another common industrial method involves the reaction of aluminum oxide (Al₂O₃) with phosphoric acid. This method is suitable for producing large quantities of aluminum dihydrogen phosphate, though the reaction may be slower due to the lower reactivity of Al₂O₃ compared to Al(OH)₃.

Reaction Pathway:

Al₂O₃ + 6H₃PO₄ → 2Al(H₂PO₄)₃ + 3H₂O

Experimental Protocol:

-

Reactant Preparation: Stoichiometric amounts of aluminum oxide and phosphoric acid are prepared.

-

Reaction: The reactants are mixed in a reaction vessel. The mixture is heated to facilitate the reaction, which may require higher temperatures or longer reaction times compared to the hydroxide route.

-

Purification: The product is purified by washing with deionized water to remove excess phosphoric acid.

-

Drying: The washed product is dried to obtain aluminum dihydrogen phosphate.

The Aluminum Nitrate Route

This method offers a pathway to crystalline aluminum dihydrogen phosphate powder with excellent water solubility.[3] It involves the reaction of aluminum nitrate [Al(NO₃)₃] with phosphoric acid in the presence of other reagents that help control the crystallization process.

Experimental Protocol:

-

Solution Preparation: A solution is prepared by mixing 80 wt% phosphoric acid solution, 30 wt% ammonia (B1221849) water, and distilled water in a volume ratio of 10:3:5.[3]

-

Addition of Reactants: Aluminum nitrate and urea (B33335) are added to the solution, maintaining a molar ratio of aluminum nitrate to phosphoric acid to urea of 1:3:(1-4).[3]

-

Additive Inclusion: Small amounts of iodine (I₂) powder (0.015% of the solution mass) and a surfactant like cetyl ethyl morpholine (B109124) ethyl ammonium (B1175870) sulfate (B86663) (0.1% of the solution mass) are added.[3]

-

Reaction and Crystallization: The solution is heated to 85-98°C and stirred continuously for 5-8 hours.[3] Afterward, the solution is allowed to cool naturally to room temperature and aged for 3 hours to facilitate crystallization.[3]

-

Purification: The crystalline product is separated by filtration and washed three times with absolute ethanol to remove impurities.[3]

-

Drying: The final product is dried at 60-80°C for 2-4 hours.[3]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods described.

| Parameter | Aluminum Hydroxide Route | Aluminum Oxide Route | Aluminum Nitrate Route |

| Aluminum Source | Aluminum Hydroxide [Al(OH)₃] | Aluminum Oxide [Al₂O₃] | Aluminum Nitrate [Al(NO₃)₃] |

| Phosphorus Source | Phosphoric Acid (H₃PO₄) | Phosphoric Acid (H₃PO₄) | Phosphoric Acid (H₃PO₄) |

| Molar Ratio (Al:P) | 1:3[2] | 1:3 | 1:3[3] |

| Reaction Temperature | 100-200°C[2] | Generally elevated | 85-98°C[3] |

| Reaction Time | Until dry powder forms[2] | Varies | 5-8 hours[3] |

| Purity/Yield | 96% purity reported[2] | Dependent on conditions | Up to 93.6% yield reported[3] |

| Key Additives | None typically required | None typically required | Urea, Iodine, Surfactant[3] |

| Purification Method | Washing with water/ethanol[3] | Washing with water | Washing with absolute ethanol[3] |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows for the described synthesis methods.

Caption: Workflow for the synthesis of Al(H₂PO₄)₃ via the Aluminum Hydroxide Route.

Caption: Workflow for the synthesis of Al(H₂PO₄)₃ via the Aluminum Oxide Route.

References

- 1. CN104603211B - Aluminum phosphate, phosphoric acid aluminium composition and preparation method thereof - Google Patents [patents.google.com]

- 2. Preparation of acid aluminum phosphate solutions for metakaolin phosphate geopolymer binder - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05433C [pubs.rsc.org]

- 3. CN105645369A - Preparation method of Al(H2PO4)3 crystal powder - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of Aluminium Dihydrogen Phosphate in Water and Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminium dihydrogen phosphate (B84403), with the chemical formula Al(H₂PO₄)₃, is an inorganic compound noted for its applications as a high-temperature binder, in ceramics, and as a catalyst. A critical parameter governing its utility in various scientific and industrial applications is its solubility profile. This technical guide provides a comprehensive overview of the solubility of aluminium dihydrogen phosphate in water and common organic solvents. It consolidates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to illustrate the factors influencing its dissolution. This document is intended to serve as a foundational resource for professionals requiring a thorough understanding of this compound's solubility characteristics.

Solubility of this compound

This compound exhibits significantly different solubility behavior compared to its simpler counterpart, aluminium phosphate (AlPO₄), which is practically insoluble in water.[1][2][3] this compound is, in contrast, readily soluble in water.[4][5]

Aqueous Solubility

This compound is well-recognized for its high solubility in water.[5][6] Commercially, it is often supplied as a concentrated aqueous solution, typically around 50% w/w, which underscores its ability to dissolve to a significant extent.[7][8] A patented method for its synthesis highlights the preparation of a crystalline powder with "excellent water solubility," capable of forming a clear 50wt% aqueous solution that remains stable for over 24 hours.[9]

While comprehensive temperature-dependent solubility data is scarce in publicly available literature, the existing data points provide a baseline for its behavior at room temperature. For most salts that absorb heat upon dissolution, solubility tends to increase with temperature; however, this must be empirically verified for Al(H₂PO₄)₃.[10] Some phosphate salts have been observed to decrease in solubility with increasing temperature, making experimental validation crucial.[11]

Data Presentation: Aqueous Solubility

The quantitative data available for the aqueous solubility of this compound is summarized below.

| Temperature (°C) | Reported Solubility | Density (of Solution) | Remarks | Reference(s) |

| 20 | 1.5 g/mL | 1.5 g/mL | This value is exceptionally high and likely represents the density of a saturated or concentrated solution rather than a formal solubility limit in g/100mL. | [4] |

| 20 | - | ~1.5 g/mL | This is the specified density for a commercial 50% w/w aqueous solution. | [7][12][13] |

| Room Temp. | Can form a 50wt% solution | - | A clear, stable solution can be prepared at this high concentration. | [9] |

Solubility in Organic Solvents

The solubility of this compound in organic solvents is not as extensively documented as its aqueous solubility. However, available data consistently indicates its solubility in some polar protic solvents and insolubility in polar aprotic solvents.

Data Presentation: Organic Solvent Solubility

| Solvent | Formula | Qualitative Solubility | Reference(s) |

| Ethanol | C₂H₅OH | Soluble | [5][7][12][14][15] |

| Acetone | C₃H₆O | Insoluble | [5][7][12][14][15] |

| Methanol | CH₃OH | No Data Available | - |

| Isopropanol | C₃H₈O | No Data Available | - |

Experimental Protocols for Solubility Determination

A precise determination of solubility is essential for research and development. The most common and reliable method is the equilibrium saturation method. This protocol outlines a standard procedure for determining the solubility of this compound.

Equilibrium Saturation Method

Objective: To determine the equilibrium concentration of this compound in a solvent at a specified temperature.

Materials & Equipment:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., distilled water, ethanol)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical instrumentation for quantification (e.g., ICP-AES, gravimetric analysis equipment)

-

Thermostatically controlled oven

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a temperature-controlled shaker bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments (i.e., measuring concentration at different time points until it remains constant).

-

Phase Separation: Once equilibrium is achieved, allow the mixture to settle at the constant temperature for several hours. Carefully withdraw a sample of the supernatant using a pre-heated (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter to remove all undissolved solids.

-

Quantification:

-

Gravimetric Analysis: Accurately weigh a specific volume of the clear, filtered solution. Evaporate the solvent in a thermostatically controlled oven until a constant weight of the dried solute is achieved.[16]

-

Spectroscopic Analysis: Dilute the filtered solution to a suitable concentration. Analyze the concentration of aluminium using Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), a highly sensitive method for elemental analysis.[1]

-

-

Calculation: Calculate the solubility based on the mass of the dissolved solid and the volume or mass of the solvent used. Express the results in units such as g/100 mL, g/kg of solvent, or mol/L.

Visualizations: Workflows and Logical Relationships

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility using the equilibrium saturation method.

References

- 1. benchchem.com [benchchem.com]

- 2. Aluminum Phosphate | AlPO4 | CID 64655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aluminium phosphate - Wikipedia [en.wikipedia.org]

- 4. This compound Al (H2PO4) 3 - Monoaluminium Phosphate Anhydrous, Aluminum Phosphate Monobasic | Made-in-China.com [m.made-in-china.com]

- 5. chembk.com [chembk.com]

- 6. lohmann-minerals.com [lohmann-minerals.com]

- 7. Aluminum dihydrogen phosphate, 50% w/w aqueous solution, Thermo Scientific Chemicals 1 kg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. CN105645369A - Preparation method of Al(H2PO4)3 crystal powder - Google Patents [patents.google.com]

- 10. fountainheadpress.com [fountainheadpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Aluminum dihydrogen phosphate | 13530-50-2 [chemicalbook.com]

- 13. lookchem.com [lookchem.com]

- 14. Aluminum dihydrogen phosphate, 50% w/w aqueous solution, Thermo Scientific Chemicals 1 kg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 15. chembk.com [chembk.com]

- 16. scribd.com [scribd.com]

Unveiling the Crystalline Architecture of Aluminium Dihydrogen Phosphate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive examination of the crystalline structure of aluminium dihydrogen phosphate (B84403) (Al(H₂PO₄)₃) as elucidated by X-ray diffraction (XRD) analysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural intricacies, experimental protocols for synthesis and analysis, and the quantitative data derived from crystallographic studies.

Introduction

Aluminium dihydrogen phosphate, a coordination polymer, is a material of significant interest due to its applications as a binder, in ceramics, and as a catalyst support. The arrangement of its constituent atoms into a crystalline lattice is fundamental to its physicochemical properties and performance. X-ray diffraction stands as the definitive technique for probing this three-dimensional structure, providing precise measurements of atomic positions and lattice parameters. This guide focuses on the C-type polymorph of this compound, which has been identified as the most thermodynamically stable form.

The structure of C-type Al(H₂PO₄)₃ is characterized by a network of octahedral aluminium (Al³⁺) centers bridged by tetrahedral dihydrogen phosphate (H₂PO₄⁻) ligands.[1] Specifically, the crystal structure consists of AlO₆ octahedra that are stacked and interconnected by PO₂(OH)₂ tetrahedra, forming a chain-like arrangement.

Crystallographic Data

The crystalline architecture of different polymorphs of this compound has been characterized, with the C-type being the most stable. The crystallographic data, determined through Rietveld refinement of powder XRD data, are summarized in the table below.

| Property | C-type Al(H₂PO₄)₃ | A-type Al(H₂PO₄)₃ | B-type Al(H₂PO₄)₃ |

| Crystal System | Hexagonal | Hexagonal | Monoclinic |

| Space Group | R3c | R | Cc |

| Lattice Parameters | a = 13.727(5) Å | a = 7.858(4) Å | Not reported |

| c = 9.152(1) Å | c = 24.956(7) Å | ||

| α = 90° | α = 90° | ||

| β = 90° | β = 90° | ||

| γ = 120° | γ = 120° |

Experimental Protocols

Synthesis of Crystalline this compound

The synthesis of phase-pure C-type Al(H₂PO₄)₃ is typically achieved through the reaction of an aluminium source with ortho-phosphoric acid. A general protocol is as follows:

-

Reactant Preparation: Aluminium hydroxide (B78521) (Al(OH)₃) is used as the aluminium source. It is mixed with an 85% aqueous solution of ortho-phosphoric acid (H₃PO₄).

-

Reaction Mixture: The reactants are combined in a stoichiometric ratio.

-

Heating and Crystallization: The mixture is heated to a temperature range of 85-98°C with continuous stirring for a duration of 5-8 hours to facilitate the reaction and promote crystallization.

-

Cooling and Aging: The solution is then allowed to cool naturally to room temperature and aged for approximately 3 hours to ensure complete crystallization.

-

Product Isolation: The resulting crystalline powder is isolated by filtration.

-

Washing and Drying: The product is washed with absolute ethanol (B145695) to remove any unreacted starting materials and impurities, followed by drying at 60-80°C for 2-4 hours.

X-ray Diffraction (XRD) Analysis

The crystalline structure of the synthesized this compound powder is characterized using powder X-ray diffraction.

-

Sample Preparation: The dried crystalline powder is carefully packed into a sample holder, ensuring a flat and smooth surface to minimize preferred orientation effects.

-

Instrument Parameters:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

-

Operating Conditions: The X-ray tube is operated at a voltage of 40 kV and a current of 40 mA.

-

Scan Range (2θ): Data is typically collected over a 2θ range of 10° to 80°.

-

Scan Parameters: A step size of 0.02° and a scan speed of 2°/minute are employed for routine analysis.

-

-

Data Analysis (Rietveld Refinement):

-

The collected XRD pattern is analyzed using the Rietveld refinement method, often with software such as TOPAS.

-

This method involves a least-squares approach to refine a theoretical diffraction profile to match the experimental data.

-

The refinement process yields precise lattice parameters, space group, and atomic coordinates, providing a detailed model of the crystal structure.

-

Visualized Experimental Workflow

The logical flow of the synthesis and characterization process is depicted in the following diagram.

Caption: Experimental workflow for the synthesis and XRD characterization of Al(H₂PO₄)₃.

References

Aluminium dihydrogen phosphate molecular weight and density

An In-depth Technical Guide to Aluminium Dihydrogen Phosphate (B84403) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological interactions of aluminium dihydrogen phosphate, with a particular focus on its applications in the pharmaceutical sciences. The information is tailored for researchers, scientists, and professionals involved in drug development and formulation.

Core Physicochemical Properties

This compound, with the chemical formula Al(H₂PO₄)₃, is an inorganic compound that exists as a white solid.[1] Its properties can vary depending on its specific form (e.g., crystalline, amorphous, or in solution).

Quantitative Data Summary

The molecular weight and various reported density values for this compound are summarized below. The density can differ based on the material's state, such as whether it is a crystalline solid, an amorphous powder, or an aqueous solution.

| Property | Value | Notes |

| Molecular Weight | ~317.94 g/mol | [2][3] |

| Density (Crystalline Solid) | 2.37 g/cm³ | [1] |

| Relative Density (Powder) | 1.44 - 1.47 g/cm³ | [2] |

| Density (50% w/w aq. soln.) | 1.5 g/mL at 20 °C | [3][4] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, yielding products with different characteristics (e.g., crystalline powder, nano/micro-particles). Below are detailed methodologies for two common approaches.

Protocol 1: Crystalline Powder Synthesis

This method focuses on the preparation of crystalline this compound powder with high water solubility.

Materials:

-

Phosphoric acid (80 wt% solution)

-

Ammonia (B1221849) water (30 wt% solution)

-

Distilled water

-

Aluminium nitrate (B79036)

-

Iodine (I₂) powder

-

Hexadecyl ethyl morpholine (B109124) ethyl ammonium (B1175870) sulfate (B86663)

-

Absolute ethanol

Procedure:

-

Prepare a solution by mixing the 80 wt% phosphoric acid solution, 30 wt% ammonia water, and distilled water.[5]

-

Add aluminium nitrate and urea to the solution. The molar ratio of aluminium nitrate to phosphoric acid to urea should be 1:3:(1-4).[5]

-

Add iodine powder and hexadecyl ethyl morpholine ethyl ammonium sulfate to the solution.[5]

-

Heat the resulting solution to a temperature between 85°C and 98°C, with continuous stirring for 5 to 8 hours.[5]

-

Allow the solution to cool naturally to room temperature and then let it age for 3 hours.[5]

-

Filter the mixture to separate the precipitate.[5]

-

Wash the collected product with absolute ethanol.[5]

-

Dry the final crystalline powder.[5]

Protocol 2: Nano/Micro-Binder Synthesis

This protocol describes the preparation of an this compound nano/micro-binder, which has applications in high-temperature resistant coatings and refractory materials.[6]

Part A: Preparation of this compound Colloid

-

Materials: Aluminium hydroxide (B78521), phosphoric acid, and water.

-

Procedure: Mix aluminium hydroxide (10-20% by weight), phosphoric acid (40-85% by weight), and water (10-20% by weight) uniformly.[6]

-

Heat the mixture to between 85°C and 100°C for 1 to 2 hours to facilitate the reaction and form the colloid.[6]

Part B: Preparation of this compound Nano/Micro-Particles

-

Materials: this compound colloidal solution (20 g/L), template material.

-

Procedure:

-

Add a template material (0.5-25 g/L) to the colloidal solution and stir.[6]

-

Seal the mixture and heat it at a temperature between 60°C and 100°C for 10 to 24 hours.[6]

-

Filter the reaction product and wash it three times with distilled water.[6]

-

Cure the washed product in water for 1 to 15 days at an ambient temperature of 25°C.[6]

-

Part C: Formulation of the Nano/Micro-Binder

-

Procedure: Mix the this compound colloid (50-80% by weight) with the this compound nano/micro-particles (20-50% by weight) using a mechanical mixing method.[6]

Role in Drug Development: Vaccine Adjuvant

Aluminium phosphate, a related compound, is widely used as an adjuvant in human vaccines to enhance the immune response to antigens.[7] The mechanisms of action are multifaceted and involve the innate immune system.

Signaling Pathway: NLRP3 Inflammasome Activation

One of the key mechanisms by which aluminium-containing adjuvants potentiate the immune response is through the activation of the NLRP3 (NOD-like receptor protein 3) inflammasome.[7] This activation leads to a pro-inflammatory response that is crucial for the development of adaptive immunity.

Caption: NLRP3 inflammasome activation by aluminum-based adjuvants.

The proposed mechanism involves:

-

Depot Effect: Following injection, the aluminium adjuvant forms a "depot" at the injection site, which allows for the slow release of the antigen, continuously stimulating the immune system.[7][8]

-

Phagocytosis: Antigen-presenting cells (APCs) at the injection site phagocytose the aluminium-adjuvanted antigen.[9]

-

Inflammasome Activation: Within the APCs, the aluminium adjuvant can lead to the disruption of phagolysosomes. This event acts as a danger signal that triggers the assembly and activation of the NLRP3 inflammasome.[10]

-

Cytokine Release: The activated inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms (IL-1β and IL-18).[8]

-

Enhanced Immune Response: The secretion of these cytokines promotes the recruitment and activation of other immune cells, leading to a more robust and sustained adaptive immune response, including enhanced antibody production.[8][10]

Experimental Workflow: Evaluating Adjuvant Efficacy

A typical preclinical workflow to assess the efficacy of a vaccine formulation containing an aluminium-based adjuvant is outlined below.

Caption: Preclinical workflow for vaccine adjuvant efficacy testing.

References

- 1. Aluminium dihydrogenphosphate - Wikipedia [en.wikipedia.org]

- 2. Aluminum dihydrogen phosphate_GONGYI CITY MEIQI CO., LTD [mqjsll.com]

- 3. Page loading... [guidechem.com]

- 4. parchem.com [parchem.com]

- 5. CN105645369A - Preparation method of Al(H2PO4)3 crystal powder - Google Patents [patents.google.com]

- 6. CN103274617A - Aluminum dihydrogen phosphate nano/micro-binder and preparation method thereof - Google Patents [patents.google.com]

- 7. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Thermal Landscape of Aluminum Dihydrogen Phosphate: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the phase transitions of aluminum dihydrogen phosphate (B84403) (Al(H₂PO₄)₃) upon heating. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize or study this compound. This document details the sequential transformations, presents quantitative thermal analysis data, and outlines the experimental protocols for characterization.

Introduction

Aluminum dihydrogen phosphate, a versatile inorganic compound, is utilized in a variety of applications, including as a binder in high-temperature ceramics and as a catalyst. Its thermal behavior is of critical importance for these applications, as the phase transformations it undergoes upon heating dictate its structural integrity and chemical reactivity. Understanding the precise nature of these transitions is paramount for optimizing processes and developing new materials. This guide focuses on the C-type polymorph of aluminum dihydrogen phosphate, which is the most thermodynamically stable form.[1][2]

The Thermal Decomposition Pathway

Upon heating, C-type aluminum dihydrogen phosphate undergoes a series of transformations, leading to the formation of various aluminum phosphate species. The generally accepted pathway involves an initial dehydration and condensation process, resulting in an amorphous intermediate, which subsequently crystallizes into more complex polyphosphate structures at higher temperatures.

The thermal evolution can be summarized as follows:

Al(H₂PO₄)₃ (C-type) → Amorphous Intermediate → Al₂(P₆O₁₈) (Monoclinic) → Al₄(P₄O₁₂)₃ (Cubic) + AlPO₄ [3][4][5]

This sequence of phase transitions is influenced by factors such as heating rate and the surrounding atmosphere.[6][7] Slower heating rates have been shown to favor the formation of the cubic aluminum metaphosphate at lower temperatures.[6]

Below is a visual representation of the thermal decomposition pathway.

Quantitative Thermal Analysis Data

The phase transitions of aluminum dihydrogen phosphate have been characterized using various thermal analysis techniques. The following tables summarize the key quantitative data obtained from Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA), and Thermogravimetric Analysis (TGA).

Table 1: Key Thermal Events for C-type Al(H₂PO₄)₃

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Technique | Associated Transformation | Reference |

| Endothermic | 229 | - | DTA | Start of decomposition | [1] |

| Exothermic | 548 | - | DTA | Crystallization of amorphous phase | [1] |

| Endothermic | - | 283.6 | DSC | Dehydration to AlH₂P₃O₁₀ | [8] |

| Endothermic | - | 400.3 | DSC | Transformation to B-Al(PO₃)₃ | [8] |

| Exothermic | - | 584.1 | DSC | Polymorphic transformation to A-Al(PO₃)₃ | [8] |

Table 2: Thermogravimetric Analysis (TGA) Data for Al(H₂PO₄)₃ Decomposition

| Temperature Range (°C) | Weight Loss (%) | Associated Process | Reference |

| > 239 | Starts | Initial decomposition | [1] |

| up to ~345 | 11.7 (on dry matter) | Dehydration of Al(H₂PO₄)₃ to AlH₂P₃O₁₀ | [8] |

| 344-440 | 6.9 | Transformation to B-Al(PO₃)₃ | [8] |

Crystallographic Data of Decomposition Products

The final crystalline phases resulting from the thermal decomposition of aluminum dihydrogen phosphate have been well-characterized by X-ray diffraction.

Table 3: Crystallographic Data for Major Decomposition Products

| Compound | Formula | Crystal System | Space Group | Lattice Parameters | Reference |

| Aluminum Cyclohexaphosphate | Al₂(P₆O₁₈) | Monoclinic | P2₁/n | a = 6.0931 Å, b = 15.0676 Å, c = 8.2016 Å, β = 105.166° | [9] |

| Aluminum Tetrametaphosphate | Al₄(P₄O₁₂)₃ | Cubic | I-43d | a = 13.7477 Å | [10] |

Experimental Protocols

This section provides an overview of the methodologies employed for the thermal analysis and structural characterization of aluminum dihydrogen phosphate and its decomposition products.

Synthesis of Phase-Pure C-type Al(H₂PO₄)₃

A reliable method for synthesizing phase-pure C-type Al(H₂PO₄)₃ involves the reaction of aluminum powder with 85% phosphoric acid.[1]

Procedure:

-

React aluminum powder with 85% H₃PO₄.

-

Heat the solution to facilitate the dissolution of the aluminum powder.

-

After complete dissolution, heat the solution to remove excess water and partially condense the phosphoric acid.

-

Wash the resulting mixture with acetonitrile (B52724) to remove any remaining phosphoric acid.

-

Dry the final product under vacuum.[1]

Thermal Analysis (DSC/DTA and TGA)

Simultaneous Differential Scanning Calorimetry/Thermogravimetric Analysis (DSC/TGA) or Differential Thermal Analysis/Thermogravimetric Analysis (DTA/TGA) is employed to study the thermal transitions and mass loss.

Typical Experimental Parameters:

-

Instrument: A simultaneous thermal analyzer (e.g., NETZSCH STA 449F5 Jupiter).[8]

-

Sample Mass: 5-10 mg.

-

Crucible: Alumina or platinum crucibles.

-

Atmosphere: Flowing air or an inert gas (e.g., nitrogen, argon) at a specified flow rate (e.g., 50 ml/min).[8]

-

Heating Rate: A constant heating rate, typically between 5 °C/min and 20 °C/min.[8]

-

Temperature Range: From room temperature to over 1200 °C to capture all phase transitions.

The workflow for a typical thermal analysis experiment is depicted below.

References

- 1. Stability, structure, dynamics and thermal properties of C-type aluminium tris-dihydrogen phosphate - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02141C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Stability, structure, dynamics and thermal properties of C-type aluminium tris-dihydrogen phosphate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Effect of the P/Al Molar Ratio and Heating Rate on the Composi-Tion of Alumino-Phosphate Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manufacturing Technology: Effect of Heating Rate on the Phases Formation in Ti-20 wt. % Al Powder Mixture [journalmt.com]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. Aluminium cyclohexaphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Anhydrous and Hydrated Aluminum Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anhydrous and hydrated forms of aluminum dihydrogen phosphate (B84403), Al(H₂PO₄)₃. It delves into their core chemical and physical properties, synthesis methodologies, and characterization techniques. Furthermore, this guide explores the immunological signaling pathways associated with aluminum phosphates, particularly in their application as vaccine adjuvants.

Physicochemical Properties: A Comparative Analysis

The properties of aluminum dihydrogen phosphate can vary significantly depending on its state of hydration. While the anhydrous form is a well-defined compound, several hydrated variants have been reported, each with distinct characteristics. The following tables summarize the available quantitative data for the anhydrous form and notable hydrated species.

Table 1: Quantitative Data for Anhydrous and Hydrated Aluminum Dihydrogen Phosphate

| Property | Anhydrous Aluminum Dihydrogen Phosphate (Al(H₂PO₄)₃) | Hydrated Aluminum Dihydrogen Phosphate (Al(H₂PO₄)₃·3H₂O) | Other Hydrated Forms |

| Molecular Formula | AlH₆P₃O₁₂[1] | AlH₁₂P₃O₁₅ | AlH₂P₃O₁₀·2H₂O (Aluminum Dihydrogen Tripolyphosphate Dihydrate)[2], AlPO₄·1.5H₂O[3], AlPO₄·2H₂O (Metavariscite)[4] |

| Molecular Weight | 317.94 g/mol [5][6] | 371.98 g/mol | 317.94 g/mol (for AlH₂P₃O₁₀·2H₂O)[2] |

| Appearance | White crystalline powder or colorless, viscous liquid[5][6][7] | White solid[1] | White crystalline powder (for AlH₂P₃O₁₀·2H₂O)[2] |

| Density | 2.37 g/cm³ (solid)[1], 1.44 - 1.47 g/cm³ (liquid)[5][6] | Data not readily available | Data not readily available |

| Solubility in Water | Soluble[5][6] | Soluble | Soluble (for AlH₂P₃O₁₀·2H₂O) |

| pH (of aqueous solution) | Acidic | Acidic | Data not readily available |

Table 2: Thermal Decomposition Data

| Compound | Decomposition Temperature (°C) | Decomposition Products |

| Anhydrous Aluminum Dihydrogen Phosphate (Al(H₂PO₄)₃) | Onset ~250-300°C | Sequentially forms aluminum triphosphate (AlH₂P₃O₁₀), aluminum hexametaphosphate (Al₂P₆O₁₈), and aluminum tetrametaphosphate (Al₄(P₄O₁₂)₃) at higher temperatures.[1][8] |

| Hydrated Aluminum Phosphates | Dehydration typically occurs at lower temperatures (< 200°C) followed by the decomposition of the anhydrous salt at higher temperatures. For example, AlPO₄·H₂O decomposes in one step to AlPO₄.[9][10] | Water, followed by various aluminum phosphate species. |

Experimental Protocols

Synthesis of Anhydrous Aluminum Dihydrogen Phosphate (Al(H₂PO₄)₃)

A common method for synthesizing anhydrous aluminum dihydrogen phosphate involves the reaction of an aluminum source with an excess of phosphoric acid.

Methodology:

-

Reactant Preparation: Combine aluminum hydroxide (B78521) (Al(OH)₃) or aluminum oxide (Al₂O₃) with concentrated phosphoric acid (H₃PO₄) in a molar ratio that favors the formation of the dihydrogen phosphate salt.[11]

-

Reaction: The mixture is heated to a temperature range of 85-98°C and stirred continuously for several hours (e.g., 5-8 hours) to ensure a complete reaction.[11]

-

Intermediate Formation: This initial reaction forms an intermediate aluminum acid phosphate.

-

Calcination: The intermediate is then calcined at a higher temperature, typically between 250°C and 350°C. This step drives off any remaining water and promotes the formation of anhydrous aluminum dihydrogen phosphate.[11]

-

Purification: The resulting product is washed with a non-aqueous solvent like absolute ethanol (B145695) to remove any unreacted phosphoric acid and then dried under vacuum.[11]

Synthesis of Hydrated Aluminum Dihydrogen Phosphate (e.g., Al(H₂PO₄)₃·3H₂O)

The synthesis of hydrated forms typically involves crystallization from an aqueous solution under controlled conditions.

Methodology:

-

Solution Preparation: An aqueous solution of aluminum phosphate is prepared by reacting an aluminum source (e.g., Al(OH)₃) with phosphoric acid.[12]

-

Crystallization Induction: An organic solvent that is miscible with water (e.g., ethanol) is slowly added to the aqueous aluminum phosphate solution. This reduces the solubility of the hydrated salt and induces crystallization.[12] The temperature is typically maintained between 15°C and 50°C.[12]

-

Seeding (Optional): The addition of seed crystals of AlH₃(PO₄)₂·3H₂O can enhance the crystallization process.[12]

-

Isolation and Drying: The crystalline precipitate is recovered by filtration, washed with an appropriate solvent, and dried at a low temperature to preserve the water of hydration.

Characterization Techniques

XRD is a fundamental technique for identifying the crystalline phases of the synthesized materials.

Methodology:

-

Sample Preparation: A finely ground powder of the aluminum dihydrogen phosphate sample is prepared.

-

Data Acquisition: The XRD pattern is recorded using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation). Data is typically collected over a 2θ range of 10-80°.

-

Data Analysis: The resulting diffraction pattern is compared with standard reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present. The anhydrous and hydrated forms will exhibit distinct diffraction patterns due to their different crystal structures.

FTIR spectroscopy is used to identify the functional groups present in the compounds and to confirm the presence of water of hydration.

Methodology:

-

Sample Preparation: The sample is typically prepared as a KBr pellet, where a small amount of the powdered sample is mixed with dry potassium bromide and pressed into a thin disk.

-

Data Acquisition: The FTIR spectrum is recorded over a wavenumber range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Anhydrous Al(H₂PO₄)₃: The spectrum will show characteristic absorption bands for P-O-H, P=O, and Al-O bonds.

-

Hydrated Al(H₂PO₄)₃: In addition to the bands observed for the anhydrous form, the spectrum of the hydrated form will exhibit a broad absorption band in the region of 3000-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the water molecules of hydration. A bending vibration for water may also be observed around 1640 cm⁻¹.

-

Signaling Pathways in Drug Development: Aluminum Phosphate as a Vaccine Adjuvant

Aluminum phosphate is widely used as an adjuvant in vaccines to enhance the immune response to antigens. Its mechanism of action involves the activation of the innate immune system, primarily through the NLRP3 inflammasome signaling pathway.

Caption: Aluminum Phosphate Adjuvant Signaling Pathway.

The diagram above illustrates the key steps in the mechanism of action of aluminum phosphate as a vaccine adjuvant. This includes the uptake of the antigen-adjuvant complex by antigen-presenting cells (APCs), lysosomal destabilization leading to the release of aluminum phosphate into the cytosol, activation of the NLRP3 inflammasome, and the subsequent cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18. These cytokines promote inflammation and recruit other immune cells to the site of injection, leading to a more robust and sustained immune response.

Experimental Workflow for Characterization

A logical workflow is essential for the comprehensive characterization of synthesized aluminum dihydrogen phosphate.

Caption: Characterization Workflow.

This workflow outlines a systematic approach to characterizing the synthesized aluminum dihydrogen phosphate. Following synthesis, initial characterization is performed, leading to in-depth structural and thermal analyses. The data from these techniques are then integrated to provide a comprehensive understanding of the material's properties and to compare the anhydrous and hydrated forms.

References

- 1. Aluminium dihydrogenphosphate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Features of the synthesis of highly dispersed alumophosphates AlPO4·nH2O | Eshchenko | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 5. Aluminium Dihydrogen Phosphate Al (H2PO4) 3 - Monoaluminium Phosphate Anhydrous and Aluminum Phosphate Monobasic [cnycchem1985.en.made-in-china.com]

- 6. Mono Aluminum Phosphate Al (H2PO4) 3 High Temperature Binder - Al (H2PO4) 3 and Mono Aluminum Phosphate [cnycchem1985.en.made-in-china.com]

- 7. atamankimya.com [atamankimya.com]

- 8. Stability, structure, dynamics and thermal properties of C-type aluminium tris-dihydrogen phosphate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN105645369A - Preparation method of Al(H2PO4)3 crystal powder - Google Patents [patents.google.com]

- 12. US4083933A - Process for preparing AlH3 (PO4)2 ·3H2 O - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Applications of Aluminum Dihydrogen Phosphate in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum dihydrogen phosphate (B84403) (ADP), with the chemical formula Al(H₂PO₄)₃, is a versatile inorganic compound that has garnered significant interest in materials science.[1] Its unique properties, including strong chemical bonding at room temperature, high-temperature resistance, and excellent insulation, make it a valuable material for a wide range of applications.[2][3] This technical guide provides an in-depth review of the core applications of aluminum dihydrogen phosphate in materials science, focusing on its role as a binder in refractories and coatings, and as a support for catalysts. This document summarizes key quantitative data, details experimental protocols, and visualizes important processes to serve as a comprehensive resource for researchers and professionals in the field.

Physicochemical Properties

Aluminum dihydrogen phosphate is typically available as a colorless, odorless, and viscous liquid or a white powder.[2][3] It is soluble in water and ethanol (B145695) but insoluble in acetone.[2][4] The liquid form has a relative density ranging from 1.44 to 1.47 g/mL.[3]

| Property | Value | References |

| Molecular Formula | AlH₆O₁₂P₃ | [2] |

| Molar Mass | 317.94 g/mol | [2] |

| Appearance | Colorless viscous liquid or white powder | [2][3] |

| Density (liquid) | 1.44–1.47 g/mL at 20 °C | [3] |

| Solubility | Soluble in water and ethanol; Insoluble in acetone | [2][4] |

| Melting Point | > 450 °C | [5] |

Synthesis of Aluminum Dihydrogen Phosphate

The most common method for synthesizing aluminum dihydrogen phosphate is the neutralization reaction between an aluminum source, typically aluminum hydroxide (B78521) [Al(OH)₃], and phosphoric acid (H₃PO₄).[2] The molar ratio of the reactants and the reaction conditions are critical in determining the final properties of the ADP binder.

Experimental Protocol: Synthesis by Neutralization

Materials:

-

Aluminum hydroxide [Al(OH)₃]

-

85% Phosphoric acid (H₃PO₄)

-

Distilled water

-

Jacketed enamel reaction kettle with stirrer

-

Heating source (steam)

Procedure:

-

Add 1 part of 85% phosphoric acid to the reaction kettle.

-

While stirring, add 2.5 parts of distilled water.

-

Heat the mixture to approximately 110 °C using steam.

-

Slowly add 0.22 parts of 96% aluminum hydroxide to the heated solution while maintaining continuous stirring.

-

Maintain the reaction temperature above 100 °C for 1 hour.

-

Adjust the pH and relative density to obtain the final liquid aluminum dihydrogen phosphate product.

-

For powdered ADP, the liquid product is further concentrated and spray-dried.[2]

Caption: Synthesis of Aluminum Dihydrogen Phosphate.

Curing and Hardening Mechanism

The hardening of aluminum dihydrogen phosphate binders is a complex process involving chemical reactions and polymerization.[6] The curing process is influenced by factors such as temperature, time, and pH.[7]

At room temperature, the initial hardening is due to the formation of a colloidal film of phosphate on the surface of the aggregate particles.[6] Upon heating, a series of condensation and polymerization reactions occur. Water is eliminated, and the concentration of phosphate increases, leading to the formation of aluminum monohydrogen phosphate and eventually a polymeric skeleton of aluminum phosphate and aluminum oxide.[6] This process results in a strong, ceramic-like bond.[6]

The curing of aluminum dihydrogen phosphate is primarily a chemical reaction between phosphate ions (H₂PO₄⁻) and aluminum ions (Al³⁺) to form Al(H₂PO₄)₃.[7] Under heated conditions, this undergoes a condensation reaction to form an amorphous solid known as aluminum phosphoric acid glass (AlPO₄), which possesses excellent refractory and mechanical properties.[7]

Caption: Curing Mechanism of ADP Binder.

Applications in Materials Science

Binder for Refractories

One of the primary applications of aluminum dihydrogen phosphate is as a binder for both shaped and unshaped refractory materials.[8][9] These materials are essential for lining furnaces, kilns, and other high-temperature equipment in industries such as metallurgy, glass, and cement manufacturing.[8] ADP-bonded refractories exhibit excellent thermal shock resistance, wear resistance, and high mechanical strength at low, medium, and high temperatures.[9]

Quantitative Data for ADP-Bonded Refractories:

| Property | Material System | Curing/Testing Conditions | Value | References |

| Bending Strength | Al₂O₃-β-Sialon/Ti(C, N)/SiC-C | Cured at 20 °C | Higher than without ADP | [10] |

| Compressive Strength | Al₂O₃-β-Sialon/Ti(C, N)/SiC-C | Cured at 110 °C | Higher than without ADP | [10] |

| Adhesion Strength | Nano/micro-binder on high-temp coating | High temperature | 0.3–0.5 MPa | [11] |

Experimental Protocol: Preparation of an ADP-Bonded Refractory Castable

Materials:

-

Refractory aggregates (e.g., tabular corundum, brown corundum, SiC)

-

Micropowders (e.g., Al₂O₃, silica (B1680970) fume)

-

Aluminum dihydrogen phosphate binder

-

Metallic powders (e.g., silicon, aluminum) (optional)

-

Mixer

Procedure:

-

Dry mix the refractory aggregates, micropowders, and any metallic powders in the mixer until a homogeneous mixture is achieved.

-

Slowly add the aluminum dihydrogen phosphate binder to the dry mix while continuing to mix.

-

Mix for a sufficient time to ensure the binder is evenly distributed and the castable reaches the desired consistency.

-

The castable is then ready to be poured or cast into the desired shape.

-

Curing is typically performed at room temperature, followed by a drying step at a higher temperature (e.g., 110 °C) to develop strength.[10]

High-Temperature Coatings

Aluminum dihydrogen phosphate is used to formulate high-temperature resistant and anti-corrosion coatings.[12] These coatings can be applied to various substrates, including metals and ceramics, to protect them from harsh environments. The addition of ADP to coatings can improve their adhesion, hardness, and thermal stability.[12]

Experimental Protocol: Preparation of an ADP-Based Coating

Materials:

-

Aluminum dihydrogen phosphate binder

-

Curing agent (e.g., MgO)

-

Filler (e.g., ZrO₂)

-

Substrate (e.g., carbon fiber-reinforced epoxy resin composite)

-

Brush

Procedure:

-

Mix the aluminum dihydrogen phosphate binder with the curing agent and filler to form a homogeneous coating slurry.

-

Prepare the substrate by ensuring it is clean and free of contaminants.

-

Apply the coating slurry to the substrate using a brush or other suitable method.

-

Allow the coating to cure at room temperature, followed by a low-temperature heat treatment to complete the curing process and enhance the coating's properties.

Catalyst Support

Aluminum phosphate materials, derived from aluminum dihydrogen phosphate, are increasingly being used as catalyst supports. Their high surface area, tunable acidity, and good thermal stability make them an attractive alternative to traditional supports like alumina (B75360) and silica.[13] The amorphous and mesoporous nature of aluminum phosphate allows for high dispersion of active metal species, leading to enhanced catalytic activity and selectivity.[13] For instance, palladium supported on aluminum phosphate has shown high efficiency in hydrogenation reactions.[14]

Quantitative Data for ADP-supported Catalysts:

| Catalyst System | Reaction | Key Performance Metric | Value | References |

| Pd-AlPO-31/SiO₂ | Hydrogenation of 2-amylanthraquinone | H₂O₂ yield | 8.4 g·L⁻¹ | [14] |

| Pd-AlPO-31/SiO₂ | Hydrogenation of 2-amylanthraquinone | Selectivity | 96% | [14] |

| Pt/Al-P-O | CO Oxidation | T₅₀ (50% conversion temp.) | 128 °C (calcined at 300°C), 178 °C (calcined at 500°C) | [15] |

Experimental Protocol: Preparation of a Metal-Supported Aluminum Phosphate Catalyst

Materials:

-

Aluminum phosphate support

-

Metal precursor (e.g., nickel(II) nitrate (B79036) hexahydrate)

-

Distilled water

-

Oven

-

Tube furnace

Procedure:

-

Impregnation: Dissolve the metal precursor in a volume of distilled water equal to the pore volume of the aluminum phosphate support. Add the solution dropwise to the support powder while mixing to ensure uniform distribution.

-

Drying: Dry the impregnated support in an oven at 120 °C overnight.

-

Calcination: Calcine the dried material in a furnace under a flow of air. The temperature is ramped up to a specific temperature (e.g., 450 °C) and held for several hours to convert the metal precursor to its oxide form.

-

Reduction (Activation): Before catalytic testing, the calcined catalyst is typically reduced. This is done by heating the catalyst in a tube furnace under a flow of a reducing gas, such as hydrogen.[13]

Caption: Preparation of a Metal-Supported ADP Catalyst.

Thermal Decomposition

Upon heating, aluminum dihydrogen phosphate undergoes a series of transformations, converting to various aluminum polyphosphate salts.[1] At around 236 °C, it forms aluminum dihydrogen pyrophosphate. Further heating to 300-400 °C leads to the formation of aluminum dihydrogen triphosphate, and above 900 °C, aluminum metaphosphate is generated.[2] Some studies indicate that C-type Al(H₂PO₄)₃ is stable up to 473 K before transitioning to crystalline AlH₂P₃O₁₀ below 623 K.[16] Other reports suggest the formation of an amorphous "AlH₂P₃O₁₀" phase between 473 K and 632 K.[16]

Caption: Thermal Decomposition of ADP.

Conclusion

Aluminum dihydrogen phosphate is a highly versatile and valuable material in materials science with a broad range of applications. Its ability to form strong, high-temperature resistant bonds makes it an excellent binder for refractories and coatings. Furthermore, its properties as a catalyst support open up possibilities for developing novel and efficient catalytic systems. This technical guide has provided a comprehensive overview of the synthesis, curing mechanisms, and key applications of ADP, supported by quantitative data and detailed experimental protocols. Further research into modifying the properties of ADP and exploring its use in other advanced materials will undoubtedly continue to expand its utility in various scientific and industrial fields.

References

- 1. Aluminium dihydrogenphosphate - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Aluminum dihydrogen phosphate_GONGYI CITY MEIQI CO., LTD [mqjsll.com]

- 4. Aluminum dihydrogen phosphate | 13530-50-2 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. mqjsll.com [mqjsll.com]

- 7. nanotrun.com [nanotrun.com]

- 8. Binder Aluminium Dihydrogen Phosphate For Refractory Materials [m.zincphosphatepigment.com]

- 9. High Purity Aluminum Dihydrogen Phosphate For Refractory Binder [kilnrefractorybricks.com]

- 10. researchgate.net [researchgate.net]

- 11. CN103274617A - Aluminum dihydrogen phosphate nano/micro-binder and preparation method thereof - Google Patents [patents.google.com]

- 12. Preparation method of this compound paint for silicon steel - Eureka | Patsnap [eureka.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. The Effects of AlPO-n Additives as Catalytic Support on Pd-Catalytic Hydrogenation of 2-Amylanthraquinone Process [mdpi.com]

- 15. Metal Phosphate-Supported Pt Catalysts for CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stability, structure, dynamics and thermal properties of C-type aluminium tris-dihydrogen phosphate - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02141C [pubs.rsc.org]

An In-depth Technical Guide to Aluminum Dihydrogen Phosphate as an Inorganic Binder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum dihydrogen phosphate (B84403) (ADP), with the chemical formula Al(H₂PO₄)₃, is a versatile inorganic compound widely recognized for its efficacy as a binder, particularly in applications demanding high thermal and mechanical stability.[1][2] Available in both liquid and solid forms, ADP is soluble in water and solidifies at ambient temperatures, making it a practical choice for various manufacturing processes.[3] Its inorganic nature imparts inherent resistance to high temperatures and chemical degradation, distinguishing it from many organic binders. This guide provides a comprehensive overview of the fundamental principles of aluminum dihydrogen phosphate as an inorganic binder, including its chemical and physical properties, binding and curing mechanisms, and performance characteristics under various conditions.

Core Principles of Aluminum Dihydrogen Phosphate

Chemical and Physical Properties

Aluminum dihydrogen phosphate is typically a colorless and odorless liquid or a white crystalline powder.[4] Both forms exhibit a strong chemical bonding force and are readily soluble in water.[5] The liquid form is a viscous syrup with a relative density ranging from 1.44 to 1.47 g/cm³.[6]

Table 1: Physical and Chemical Properties of Aluminum Dihydrogen Phosphate

| Property | Value | References |

| Chemical Formula | Al(H₂PO₄)₃ | [5] |

| Molar Mass | 317.94 g/mol | [7] |

| Appearance | Colorless, viscous liquid or white powder | [4] |

| Density (liquid) | 1.44 - 1.5 g/mL at 20°C | [5][6] |

| Solubility | Soluble in water and ethanol; Insoluble in acetone | [5] |

| Boiling Point | 158°C at 760 mmHg | [5] |

Binding Mechanism

The binding action of aluminum dihydrogen phosphate is a result of a series of chemical reactions, primarily condensation polymerization, that form a rigid, three-dimensional phosphate network.[8] This process begins at room temperature and is further enhanced by heat treatment.

The initial step involves the reaction of phosphoric acid with an aluminum source, such as aluminum hydroxide, to form aluminum dihydrogen phosphate. The optimal P/Al molar ratio for achieving the best bonding properties is reported to be 3:1, which yields stoichiometric Al(H₂PO₄)₃.[9][10]

Upon heating, a series of condensation and polymerization reactions occur. Water is eliminated, and P-O-P and Al-O-P linkages are formed, creating a cross-linked inorganic polymer network. This network structure is responsible for the high bond strength and thermal stability of the cured material.

Curing Process

The curing of aluminum dihydrogen phosphate is a critical step that dictates the final properties of the bonded material. The process is influenced by temperature, time, and the presence of curing agents.[11]

-

Room Temperature Curing: ADP can cure at ambient temperatures, which is advantageous for many applications. The initial hardening is due to the formation of a colloidal gel of aluminum phosphate.[8]

-

Thermal Curing: Heating accelerates the curing process by promoting dehydration and polymerization reactions. A common curing cycle involves heating at 90-110°C for 4-24 hours, followed by a higher temperature treatment at 350-500°C to achieve high bending and compressive strength.

The curing process involves a series of transformations:

-

Initial Gelation: At room temperature, a gel-like network of hydrated aluminum phosphate forms.

-

Dehydration: Upon heating, physically and chemically bound water is removed.

-

Polymerization: As the temperature increases, condensation reactions lead to the formation of polyphosphate chains and a rigid, three-dimensional network.

Performance Characteristics

The performance of aluminum dihydrogen phosphate as a binder is characterized by its excellent mechanical strength, thermal stability, and resistance to harsh environments.

Mechanical Properties

ADP-bonded materials exhibit high compressive and flexural strength. The addition of ADP to ceramic formulations has been shown to significantly improve their high-temperature compressive and bending strength.[12]

Table 2: Mechanical Properties of ADP-Bonded Materials

| Property | Material System | Curing/Testing Conditions | Value | References |

| Compressive Strength | Volcanic Ash with ADP Binder | Cured at 20°C for 1 day | 16.6 MPa | [13] |

| Volcanic Ash with ADP Binder | Cured at 40°C for 1 day | 27.0 MPa | [13] | |

| Volcanic Ash with ADP Binder | Cured at 60°C for 1 day | 18.5 MPa | [13] | |

| Alumina Ceramic Bonded with Berlinite | Cured at 150°C | ~110 MPa (16,000 psi) | [14][15] | |

| Flexural Strength | Al₂O₃-SiO₂ Adhesive | Sintered at 1500°C | 11.7 MPa | [16] |

| Refractory Block | Unheated | 3.1 MPa | [17] | |

| Refractory Block | After Heat Treatment | 1.77 MPa (43.01% reduction) | [17] | |

| Bonding Strength | APSB Adhesive | After 10 thermal shocks at 1000°C | 7.33 MPa | [18] |

Thermal Properties

A key advantage of aluminum dihydrogen phosphate is its exceptional thermal stability. It maintains its structural integrity at high temperatures, making it an ideal binder for refractories and other high-temperature applications.[2]

Upon heating, ADP undergoes a series of phase transformations:

-

~250°C: Dehydration and conversion to aluminum pyrophosphate (Al₂(P₂O₇)₃).

-

>400°C: Further condensation to form aluminum metaphosphate (Al(PO₃)₃).

-

>1000°C: Decomposition of metaphosphate into aluminum orthophosphate (AlPO₄) and phosphorus pentoxide (P₂O₅).[19]

Table 3: Thermal Properties of Aluminum Dihydrogen Phosphate

| Property | Condition | Value | References |

| Thermal Decomposition | Stepwise transformations upon heating | See Section 3.2 | [19] |

| Coefficient of Thermal Expansion (CTE) | APSB Adhesive after sintering | 5.4 x 10⁻⁶ K⁻¹ | [18] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the properties of aluminum dihydrogen phosphate as a binder.

Cold Crushing Strength (CCS) - Based on ASTM C133

This test determines the maximum compressive load a refractory material can withstand at room temperature.

Methodology:

-

Specimen Preparation: Prepare at least five test specimens, typically cubes or cylinders of a specified size. The bearing surfaces should be flat and parallel.

-

Conditioning: Dry the specimens in an oven at a specified temperature (e.g., 110°C) for a set duration to remove any moisture.

-

Testing Machine: Use a compression testing machine that conforms to ASTM E4 requirements. The machine should have a spherical bearing block to ensure uniform load distribution.

-

Procedure:

-

Place the specimen between the platens of the testing machine. For certain materials, a bedding material like cellulose (B213188) fiberboard may be used.

-

Apply a compressive load at a constant rate until the specimen fails.

-

Record the maximum load applied.

-

-

Calculation: Calculate the cold crushing strength (S) using the formula: S = P / A where P is the maximum load and A is the cross-sectional area of the specimen.

Modulus of Rupture (MOR) / Flexural Strength - Based on ASTM C133 and Four-Point Bending Tests

This test measures the flexural strength of a material when subjected to bending stress. The four-point bending test is commonly used for ceramic materials.

Methodology:

-

Specimen Preparation: Prepare rectangular bar specimens of specified dimensions (e.g., 3 x 4 x 50 mm).

-

Test Fixture: Use a four-point bend test fixture with two supporting rollers and two loading rollers. The spans between the rollers are specified in the standard.

-

Procedure:

-

Place the specimen on the two supporting rollers.

-

Apply a load to the two loading rollers at a constant rate until the specimen fractures.

-

Record the maximum load at fracture.

-

-

Calculation: Calculate the modulus of rupture (MOR) using the appropriate formula for the four-point bending test.

Thermal Expansion - Based on ASTM C832 and BS 1902:5

This test measures the linear dimensional change of a material as a function of temperature.

Methodology:

-

Specimen Preparation: Prepare a test specimen of a defined length.

-

Apparatus: Use a dilatometer or a similar instrument capable of measuring the linear expansion of the specimen while it is heated in a furnace. The apparatus includes a displacement sensor to record the change in length.

-

Procedure:

-

Place the specimen in the dilatometer.

-

Heat the specimen at a controlled rate over the desired temperature range.

-

Continuously record the temperature and the change in length of the specimen.

-

-

Calculation: The percentage of linear expansion is calculated based on the change in length relative to the original length at different temperatures. A correction for the expansion of the instrument itself is typically applied.

Visualizations

Synthesis of Aluminum Dihydrogen Phosphate

Caption: Synthesis of Aluminum Dihydrogen Phosphate.

Curing Mechanism of ADP Binder

References

- 1. The Effect of Aluminum Dihydrogen Phosphate on the Enhanced Mechanical Properties of Aluminum Foams [jstage.jst.go.jp]

- 2. nbinno.com [nbinno.com]

- 3. Phosphate Binder-Aluminum Dihydrogen Phosphate Liquid CAS13530-50-2 - Al (H2PO4) 3, Mono Aluminium Dihydrogen Phosphate (MAPS) | Made-in-China.com [m.made-in-china.com]

- 4. ulprospector.com [ulprospector.com]

- 5. chembk.com [chembk.com]

- 6. parchem.com [parchem.com]

- 7. foundry.kpi.ua [foundry.kpi.ua]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. nanotrun.com [nanotrun.com]

- 11. Binder this compound For Refractory Materials [zincphosphatepigment.com]

- 12. The role of curing temperature and reactive aluminum species on characteristics of phosphate geopolymer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. atlantis-press.com [atlantis-press.com]

- 17. researchgate.net [researchgate.net]

- 18. cyberleninka.ru [cyberleninka.ru]

- 19. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Coordination Polymer Structure of Aluminum Tris(dihydrogen phosphate) (Al(H₂PO₄)₃)

For Researchers, Scientists, and Drug Development Professionals